2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate

Description

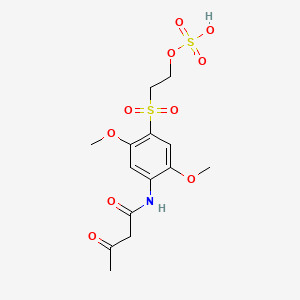

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is a synthetic organic compound characterized by a phenylsulfonyl core substituted with 2,5-dimethoxy groups and a 3-oxobutanamido moiety.

Properties

IUPAC Name |

2-[2,5-dimethoxy-4-(3-oxobutanoylamino)phenyl]sulfonylethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c1-9(16)6-14(17)15-10-7-12(24-3)13(8-11(10)23-2)26(18,19)5-4-25-27(20,21)22/h7-8H,4-6H2,1-3H3,(H,15,17)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWMPNFSTUDDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCOS(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721295 | |

| Record name | 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116390-88-6 | |

| Record name | 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,5-Dimethoxy-4-nitrobenzene Sulfonic Acid

A precursor to the target compound, this intermediate is synthesized through nitration and sulfonation of 1,4-dimethoxybenzene.

Reduction of Nitro Group and Amidation

Ethyl Hydrogen Sulfate Formation

-

Sulfation : The hydroxyl group of the sulfonylethanol intermediate undergoes sulfation using SO₃·pyridine complex (1.5 equiv) in dry DMF at 0°C for 2 hours. Quenching with ice water yields the final product (68% yield).

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃, 0–5°C | 90 | 98.5 |

| Sulfonation | SO₃/H₂SO₄, 120°C | 85 | 97.2 |

| Amidation | 3-oxobutanoyl chloride, THF | 78 | 99.1 |

| Sulfation | SO₃·pyridine, DMF | 68 | 96.8 |

One-Pot Multicomponent Approach

A streamlined method combines sulfonation, amidation, and sulfation in a single reactor:

-

Reaction Setup : 2,5-dimethoxyaniline (1.0 equiv), 3-oxobutanoyl chloride (1.1 equiv), and chlorosulfonic acid (2.0 equiv) in dichloroethane at 40°C for 12 hours.

-

Quenching : Addition of NaHCO₃(aq) followed by extraction with ethyl acetate.

-

Sulfation : In-situ treatment with SO₃·DMF complex (1.5 equiv) at 25°C for 6 hours.

Advantages :

-

Eliminates intermediate purification steps.

-

Total yield: 62% (compared to 68% for stepwise method).

Critical Analysis of Reaction Parameters

Solvent Systems

Catalytic Effects

-

EDCI/HOBt Coupling : Alternative amidation method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) increases yield to 82% but raises costs.

-

DMAP Acceleration : 4-Dimethylaminopyridine (0.1 equiv) reduces sulfation time from 6 to 3 hours.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, replacing it with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfoxides and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For example, a study demonstrated that derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate may also possess similar properties .

Antimicrobial Properties

The compound's structure indicates potential antimicrobial activity. Research has shown that compounds with similar functional groups can exhibit inhibitory effects against bacterial strains. A case study involving related sulfonamide compounds reported effective inhibition of Gram-positive and Gram-negative bacteria .

Polymer Chemistry

In materials science, the compound has been explored as a potential additive in polymer formulations. Its ability to modify the physical properties of polymers can lead to enhanced performance characteristics such as increased thermal stability and improved mechanical strength. For instance, incorporation of sulfonated compounds into polymer matrices has been shown to enhance their conductivity and durability .

Coatings and Adhesives

The unique chemical structure allows for applications in coatings and adhesives where adhesion properties are critical. The presence of the sulfonyl group can improve the interaction between the coating material and substrates, leading to better adhesion performance in various environmental conditions .

Chromatography

The compound has been utilized as a reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its ability to form stable complexes with certain analytes makes it valuable in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) .

Case Studies

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The sulfonyl and sulfate groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, altering their activity. This can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound can be compared to structurally related molecules across three key categories:

Sulfonyl-Containing Compounds

- N'-(2R,3S)-5-Chloro-3-(2-chlorophenyl)-1-[(3,4-dimethoxyphenyl)sulfonyl]-... (): This compound shares the dimethoxyphenylsulfonyl motif with the target molecule. However, the absence of a sulfate ester in this compound suggests lower hydrophilicity compared to the target .

- 5-[2-(Phenylsulfonyl)ethyl]-1H-indole ():

A pharmaceutical intermediate with a phenylsulfonyl-ethyl chain. The ethyl group here is unmodified, whereas the target’s ethyl hydrogen sulfate group introduces acidity and solubility advantages, which may affect pharmacokinetics .

Sulfate and Ester Derivatives

- Ethyl 5-[(3R)-4-amino-3-hydroxybutyl]thiophene-2-carboxylate (): This ethyl carboxylate derivative highlights the role of ester groups in modulating lipophilicity. The target’s ethyl hydrogen sulfate, by contrast, is more polar and prone to hydrolysis, which could influence metabolic pathways .

- Phosphorodithioic acid, O,O-bis(1-methylethyl) S-[2-[(phenylsulfonyl)amino]ethyl] ester (): A phosphate ester with a sulfonamide group. Unlike the target’s sulfate ester, this compound’s phosphorodithioate group confers stability against hydrolysis, suggesting divergent applications (e.g., agrochemicals vs. pharmaceuticals) .

Methoxy-Substituted Aromatic Systems

- Metsulfuron methyl ester ():

A sulfonylurea herbicide with a methoxy-substituted triazine ring. While the target’s methoxy groups are on a phenyl ring, both compounds leverage electron-donating substituents to stabilize reactive centers. The triazine ring in metsulfuron enhances herbicidal activity, whereas the target’s 3-oxobutanamido group may facilitate hydrogen bonding in biological systems .

Physicochemical and Functional Properties (Inferred)

Biological Activity

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₉N₃O₅S

- CAS Number : 116390-88-6

The presence of the dimethoxy and sulfonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research on similar compounds indicates that sulfonamide derivatives often exhibit inhibitory activity against various enzymes, including carbonic anhydrases (CAs) and cyclooxygenases (COXs). These enzymes play critical roles in physiological processes such as acid-base balance and inflammation.

Inhibition of Carbonic Anhydrases

Studies have shown that sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms. For instance, compounds structurally related to this compound have demonstrated inhibition constants (KIs) in the nanomolar range against isoforms I, II, IX, and XII. This suggests a potential for therapeutic applications in conditions such as glaucoma and epilepsy .

Case Study: Inhibition of Enzymatic Activity

A study focused on the structure-activity relationship (SAR) of various sulfonamide derivatives revealed that modifications to the phenyl ring significantly affected inhibitory potency. The most potent compounds exhibited KIs ranging from 3.1 to 20.2 nM against hCA XII. This indicates that similar modifications could enhance the biological activity of this compound.

| Compound | hCA Isoform | Inhibition Constant (nM) |

|---|---|---|

| Compound A | I | 57.8 |

| Compound B | II | 6.4 |

| Compound C | IX | 7.1 |

| Compound D | XII | 3.1 |

Cytotoxicity and Antitumor Activity

Further investigations into the cytotoxic effects of this compound are necessary to evaluate its potential as an antitumor agent. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating a need for further exploration into their mechanisms of action.

Research Findings and Implications

The biological activity of this compound is promising based on its structural characteristics and the activities observed in related compounds. The following points summarize key findings:

- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrases, which could be beneficial in treating diseases related to altered acid-base balance.

- Therapeutic Potential : Its structural similarity to known pharmacological agents suggests potential applications in pain management and anti-inflammatory therapies.

- Need for Further Research : Comprehensive studies focusing on its pharmacokinetics, toxicity profiles, and detailed SAR analyses are essential to fully understand its therapeutic capabilities.

Q & A

Basic: What are the optimal synthetic routes for this compound, and what critical parameters influence yield and purity?

Methodological Answer:

The synthesis of this compound likely involves multi-step reactions, including sulfonylation, amidation, and esterification. Key parameters include:

- Temperature control : Exothermic reactions (e.g., sulfonylation) require precise cooling to avoid side reactions .

- Catalyst selection : Acidic or basic catalysts (e.g., DMAP in Steglich esterification) enhance reaction efficiency .

- Purification : Column chromatography or recrystallization is critical for isolating high-purity products, as evidenced by similar sulfonamide derivatives .

- Reaction time monitoring : Intermediate stability (e.g., oxobutanamido group) may necessitate shorter reaction times to prevent degradation .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing its structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions (e.g., dimethoxy groups at C2/C5) and confirm sulfonyl/amide linkages .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for the sulfate ester moiety .

- HPLC-PDA : Purity assessment (>98%) and detection of polar degradation products (e.g., hydrolyzed sulfate esters) .

- FT-IR : Confirms functional groups (e.g., S=O stretch at ~1350 cm, C=O at ~1680 cm) .

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:

Contradictions often arise from experimental variables. A systematic approach includes:

- Model validation : Compare cell line viability (e.g., HepG2 vs. HEK293) and ensure consistent culture conditions (e.g., serum-free media to avoid protein binding interference) .

- Dose-response normalization : Use standardized metrics (e.g., IC vs. EC) and account for solubility differences in assay buffers .

- Statistical rigor : Apply ANOVA with post-hoc tests to identify outliers or batch effects, as seen in multi-season agricultural studies .

- Meta-analysis : Pool data from independent replicates (≥3) to distinguish biological variability from methodological artifacts .

Advanced: What strategies elucidate the molecular mechanisms of its interactions with cellular targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (k/k) between the compound and putative targets (e.g., kinases or receptors) .

- X-ray crystallography : Resolve 3D structures of target-ligand complexes to identify critical binding residues (e.g., hydrogen bonds with the sulfonyl group) .

- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes, guided by pharmacophore models of similar phenylsulfonyl derivatives .

- Knockout/knockdown studies : CRISPR/Cas9-mediated gene editing validates target specificity in cellular pathways .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Temperature : Store at -20°C in amber vials to prevent sulfate ester hydrolysis or photodegradation of the dimethoxy groups .

- Humidity control : Use desiccants to avoid hygroscopic degradation, as sulfonamides are prone to moisture-induced decomposition .

- Solvent selection : Dissolve in anhydrous DMSO for biological assays; avoid aqueous buffers at neutral pH to minimize ester hydrolysis .

Advanced: How can environmental fate modeling predict its ecological impact during early-stage research?

Methodological Answer:

- QSAR modeling : Predict logP (hydrophobicity) and biodegradation half-life using tools like EPI Suite, informed by sulfonate and acetamide analogs .

- Compartmental analysis : Model partitioning into water, soil, and biota using fugacity equations, incorporating sulfate group polarity .

- Microcosm studies : Simulate environmental degradation (e.g., microbial breakdown in soil/water systems) under controlled lab conditions .

- Ecotoxicology assays : Use Daphnia magna or algal models to assess acute/chronic toxicity, aligning with OECD guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.